molecular formula C10H19NO3 B14863269 (2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid

(2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid

Cat. No.: B14863269
M. Wt: 201.26 g/mol
InChI Key: XZRBRWGUCNOXAR-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexyl group and a hydroxyl group on the butanoic acid backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(2R,4S)-2-amino-4-cyclohexyl-4-hydroxybutanoic acid

InChI

InChI=1S/C10H19NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h7-9,12H,1-6,11H2,(H,13,14)/t8-,9+/m1/s1

InChI Key

XZRBRWGUCNOXAR-BDAKNGLRSA-N

Isomeric SMILES

C1CCC(CC1)[C@H](C[C@H](C(=O)O)N)O

Canonical SMILES

C1CCC(CC1)C(CC(C(=O)O)N)O

Origin of Product

United States

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